molecular formula C20H24N4OS B6106019 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B6106019
M. Wt: 368.5 g/mol
InChI Key: KYPGUMLYBSNAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone structure. Key reagents include cyclohexylamine, propyl bromide, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzothiazole ring .

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes and proteins, altering their activity and leading to the compound’s observed effects. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YL)-3-(5-METHYL-2-FURYL)ACRYLONITRILE
  • 5-(1,3-BENZOTHIAZOL-2-YL)-SUBSTITUTED SPIRO[INDOLINE-2,3′-NAPHTHOPYRANS]
  • 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE

Uniqueness

What sets 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(CYCLOHEXYLIMINO)METHYL]-5-PROPYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE apart is its unique combination of a benzothiazole ring and a pyrazolone structure.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(cyclohexyliminomethyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-2-8-16-15(13-21-14-9-4-3-5-10-14)19(25)24(23-16)20-22-17-11-6-7-12-18(17)26-20/h6-7,11-14,23H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPGUMLYBSNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C=NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.